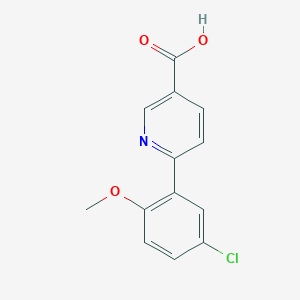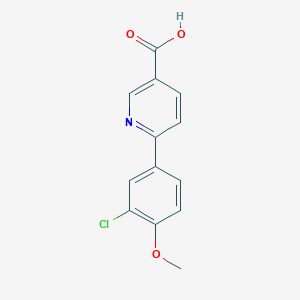
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%
Übersicht
Beschreibung
6-(5-Chloro-2-methoxyphenyl)nicotinic acid (6-CMPNA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of nicotinic acid, an important nutrient for humans and other animals. 6-CMPNA is used in the synthesis of various compounds, including drugs, and its biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has a wide range of applications in the scientific and medical fields. It is used in the synthesis of drugs, such as melatonin receptor agonists, and is also used as a ligand for binding to G protein-coupled receptors. In addition, 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in the study of cell signaling pathways and in the study of the structure and function of enzymes.
Wirkmechanismus
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% acts as a competitive inhibitor of enzymes that use nicotinic acid as a substrate. This means that it binds to the enzyme and prevents the enzyme from binding to nicotinic acid. This inhibition of the enzyme can lead to changes in the cell signaling pathways and biochemical processes that the enzyme is involved in.
Biochemical and Physiological Effects
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. In animal studies, it has been shown to reduce inflammation and to reduce the activity of enzymes involved in the metabolism of carbohydrates. In addition, 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been shown to reduce the activity of enzymes involved in the metabolism of lipids.
Vorteile Und Einschränkungen Für Laborexperimente
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is easily synthesized in the laboratory. In addition, it has a wide range of applications in the scientific and medical fields. However, it can be toxic in high concentrations, and it can have adverse effects on the environment.
Zukünftige Richtungen
There are several potential future directions for 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% research. One potential future direction is to further study its biochemical and physiological effects, in order to better understand its mechanism of action and its potential therapeutic applications. Another potential future direction is to develop new syntheses methods for 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%, in order to make it more cost-effective and easier to produce. In addition, further research could be done to explore its potential uses in the synthesis of other compounds, such as drugs and other biologically active molecules. Finally, further research could be done to explore its potential environmental effects, in order to ensure that it is used safely and responsibly.
Synthesemethoden
6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% is synthesized through a process known as Friedel-Crafts acylation. This involves the reaction of a halogenated phenol, such as 5-chloro-2-methoxyphenol, with an acid anhydride, such as acetic anhydride. This reaction produces 6-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% as the primary product, along with other byproducts. The reaction is usually performed in a solvent, such as dichloromethane, and is catalyzed by a Lewis acid, such as aluminum chloride.
Eigenschaften
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMTIHBFZTQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680885 | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261960-18-2 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(5-chloro-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















